Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone
Description
Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone is a heterocyclic compound featuring a piperidine core substituted with a thiophen-2-ylmethyl group and an azepan-1-yl methanone moiety. The thiophene substituent likely contributes to aromatic interactions and metabolic stability, while the azepan ring may enhance lipophilicity and bioavailability .
Properties
IUPAC Name |
azepan-1-yl-[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c20-17(19-10-3-1-2-4-11-19)15-7-5-9-18(13-15)14-16-8-6-12-21-16/h6,8,12,15H,1-5,7,9-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYOCCTUHHVZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene moiety. The final step involves the formation of the azepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated from structural similarity to AM-1220 (logP ~6.0 for naphthoyl derivatives).
Key Observations
Lipophilicity (logP): The target compound’s logP (~3.0) is intermediate, balancing membrane permeability and solubility. This contrasts with highly lipophilic synthetic cannabinoids like AM-2201 (logP ~6.0), which exhibit stronger CB1 receptor binding but poorer aqueous solubility . The sulfonyl-containing F891-0061 (logP 3.2879) shows reduced permeability compared to the target compound due to its higher polar surface area (80.85 Ų) .
Hydrogen Bonding and Bioavailability:
- Y511-1305 (7 hydrogen bond acceptors) and the target compound (estimated 6–8 acceptors) likely exhibit moderate blood-brain barrier penetration, unlike F891-0061 (10 acceptors), which may face absorption challenges .
Pharmacological Implications: Thiophene vs. Naphthoyl/Indole Moieties: The thiophene group in the target compound may confer distinct receptor interaction profiles compared to naphthoyl-based synthetic cannabinoids (e.g., AM-2201). Sulfonamide Derivatives (): Compounds like 524060-60-4 (4-chlorophenylsulfonyl) demonstrate H3 receptor modulation, suggesting the target compound’s piperidine-azepan scaffold could be repurposed for neuropsychiatric applications .
Research Findings and Therapeutic Potential
- Synthetic Cannabinoid Analogues: The azepan-piperidine scaffold is structurally analogous to TMCP-1220-azepane (), a synthetic cannabimimetic. However, the thiophene substituent may reduce metabolic oxidation compared to fluoropentyl chains in AM-2201, enhancing stability .
- Neuroprotective Applications: Piperidine sulfonamide derivatives () and CB2R modulators () highlight the scaffold’s versatility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
